Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine
CAS No.: 510723-76-9
Cat. No.: VC21374679
Molecular Formula: C16H26N2O
Molecular Weight: 262.39g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510723-76-9 |
|---|---|
| Molecular Formula | C16H26N2O |
| Molecular Weight | 262.39g/mol |
| IUPAC Name | N,N-diethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline |
| Standard InChI | InChI=1S/C16H26N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h7-10,16-17H,3-6,11-13H2,1-2H3 |
| Standard InChI Key | NGJVPKOSAHIGHX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)CNCC2CCCO2 |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)CNCC2CCCO2 |
Introduction
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine is a complex organic compound with diverse applications in chemical research and synthesis. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring linked to a phenyl group via an amino-methyl bridge. The compound's CAS numbers vary, with 1379065-77-6 and 510723-76-9 being reported in different contexts .
Synthesis and Applications
The synthesis of Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine typically involves complex organic reactions that require precise conditions to achieve the desired structure. This compound is often used in research settings for its potential in bioactive small molecules and proteomics research .
Research Findings
Research on Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine is limited, but it is recognized for its role in specialty chemical applications. The compound's unique structure makes it a candidate for various chemical modifications and studies, particularly in the field of bioactive compounds .
Availability and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume